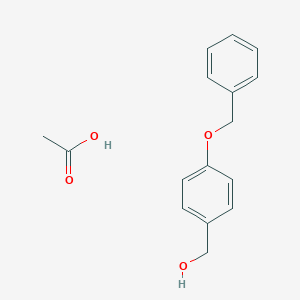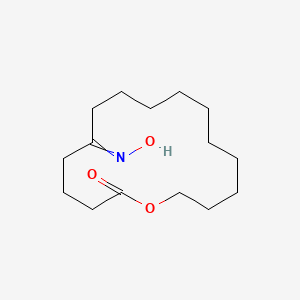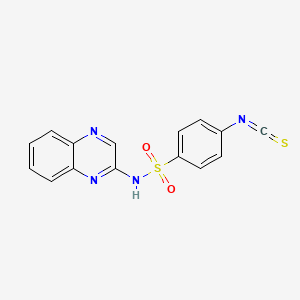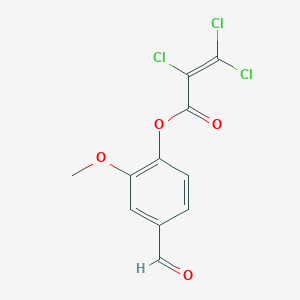![molecular formula C27H24O6 B12539364 1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- CAS No. 693790-85-1](/img/structure/B12539364.png)
1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- is a complex organic compound with a unique structure that includes multiple hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-benzenetriol with 4-hydroxybenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Benzenetriol: A simpler compound with three hydroxyl groups on a benzene ring.
2,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine: Another compound with a similar structure but different functional groups.
Uniqueness
1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]- is unique due to its specific arrangement of hydroxyl groups and phenylmethyl substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
693790-85-1 |
|---|---|
Molecular Formula |
C27H24O6 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2,4,6-tris[(4-hydroxyphenyl)methyl]benzene-1,3,5-triol |
InChI |
InChI=1S/C27H24O6/c28-19-7-1-16(2-8-19)13-22-25(31)23(14-17-3-9-20(29)10-4-17)27(33)24(26(22)32)15-18-5-11-21(30)12-6-18/h1-12,28-33H,13-15H2 |
InChI Key |
IITUELPQCPDWQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C(=C(C(=C2O)CC3=CC=C(C=C3)O)O)CC4=CC=C(C=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)
![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)

![4-{6-[5'-(4-Hydroxy-2,6-dimethylphenyl)[2,2'-bipyridin]-6(1H)-ylidene]pyridin-3(6H)-ylidene}-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12539341.png)

![Triethyl[(4-methylbenzene-1-sulfonyl)oxy]stannane](/img/structure/B12539358.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
![1-Bromo-4-[2-(4-tert-butylphenyl)ethenyl]benzene](/img/structure/B12539372.png)
![Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-](/img/structure/B12539374.png)


